N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)propanamide
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Overview
Description
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)propanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)propanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions involving alkenes and diazo compounds in the presence of metal catalysts.
Formation of the Propanamide Moiety: The propanamide group can be formed by reacting the thiadiazole intermediate with 4-methoxyphenylacetic acid or its derivatives under amide coupling conditions using reagents like carbodiimides or coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the aromatic ring or the thiadiazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: EDCI, DCC for amide bond formation.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate for treating diseases due to its biological activity.
Agriculture: As a pesticide or herbicide due to its ability to interact with biological targets in pests or weeds.
Materials Science: As a building block for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)propanamide would involve its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways and targets would depend on its specific biological activity, which could be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- N-(5-phenyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)propanamide
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)propanamide
Uniqueness
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)propanamide is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties, potentially leading to unique biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-20-12-7-2-10(3-8-12)4-9-13(19)16-15-18-17-14(21-15)11-5-6-11/h2-3,7-8,11H,4-6,9H2,1H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHCXCFTJAAXME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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